5-Fluorothiazol-2-amine hydrochloride
Overview
Description
5-Fluorothiazol-2-amine hydrochloride is a chemical compound with the molecular formula C3H3FN2S.HCl and a molecular weight of 154.59 g/mol . It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure.
Mechanism of Action
- The primary target of 5-Fluorothiazol-2-amine hydrochloride is not explicitly documented in the available literature. However, we know that thiazole derivatives, including this compound, have diverse biological activities . Further research is needed to identify specific targets.
- Thiazoles, in general, exhibit antimicrobial, antifungal, and antitumor properties . The impact on specific cellular processes awaits further investigation.
Target of Action
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Fluorothiazol-2-amine hydrochloride can be synthesized from 2-aminothiazole-5-carboxylic acid The reaction conditions typically involve the use of fluorinating agents and appropriate solvents under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability. The compound is typically produced under inert gas conditions (e.g., nitrogen or argon) and stored at low temperatures (2-8°C) to maintain stability .
Chemical Reactions Analysis
Types of Reactions
5-Fluorothiazol-2-amine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom on the thiazole ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Condensation Reactions: The amine group can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Common Reagents and Conditions
Common reagents used in these reactions include fluorinating agents, oxidizing agents, reducing agents, and various solvents. Reaction conditions may involve controlled temperatures, inert atmospheres, and specific catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while condensation reactions can produce imines or Schiff bases .
Scientific Research Applications
5-Fluorothiazol-2-amine hydrochloride has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Fluorothiazol-2-amine hydrochloride include other thiazole derivatives, such as:
- 2-Aminothiazole
- 5-Fluorothiazole
- 2-Chlorothiazole
- 5-Methylthiazole
Uniqueness
This compound is unique due to the presence of both the fluorine atom and the amine group on the thiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-fluoro-1,3-thiazol-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3FN2S.ClH/c4-2-1-6-3(5)7-2;/h1H,(H2,5,6);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXNGTYNEWXYDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)N)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClFN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70474496 | |
Record name | 5-fluorothiazol-2-amine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70474496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
745053-64-9 | |
Record name | 5-fluorothiazol-2-amine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70474496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-fluoro-1,3-thiazol-2-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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